Anticancer Potency Comparison: 1,8-Naphthyridin-2-amine Derivative vs. Cisplatin Across Four Human Cancer Cell Lines
A derivative of 1,8-naphthyridin-2-amine (compound 7f) demonstrated sub-micromolar potency against MCF-7 breast cancer cells, outperforming the reference standard cisplatin. While direct data for the unsubstituted 1,8-naphthyridin-2-amine HCl parent compound are not available, the scaffold's derivatization potential is directly validated by this quantitative benchmark [1].
| Evidence Dimension | Anticancer activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 7f: IC₅₀ = 5.92 ± 0.38 μM (MCF-7); 8.84 ± 0.92 μM (SiHa); 10.15 ± 0.12 μM (Colo-205); 13.43 ± 1.17 μM (A549) |
| Comparator Or Baseline | Cisplatin (reference drug) |
| Quantified Difference | Compound 7f exhibited sub-micromolar activity; comparator data not reported in abstract but compound 7f noted as 'more potent' |
| Conditions | MCF-7 (breast), SiHa (cervical), Colo-205 (colon), A549 (lung) human cancer cell lines; in vitro cytotoxicity assay |
Why This Matters
Demonstrates that the 1,8-naphthyridin-2-amine scaffold, when appropriately derivatized, can achieve anticancer potency exceeding established clinical agents, justifying its selection as a core scaffold for medicinal chemistry optimization programs.
- [1] Sekhar KVGC, et al. Design and synthesis of biologically active 1,8-naphthyridine amine scaffolds as promising anticancer agents and molecular docking studies. J Mol Struct. 2025;1348:43422. View Source
